3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Overview
Description
3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a butoxy group, a cyano group, and a tetrahydrobenzothiophene moiety
Mechanism of Action
Target of Action
The primary target of the compound 3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is the mitogen-activated protein kinase (MAPK) family, specifically JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinase . This interaction can lead to changes in the kinase’s activity, potentially influencing cellular processes.
Biochemical Pathways
The compound’s interaction with the MAPK family affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with the MAPK family. By inhibiting the activity of JNK2 and JNK3 kinases, the compound could potentially influence various cellular processes, including cell growth and apoptosis .
Preparation Methods
The synthesis of 3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted thiophene derivative.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Butoxy Group: The butoxy group can be introduced through an etherification reaction using a suitable butylating agent.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the benzothiophene derivative and a suitable benzoyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acid and amine products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide: This compound has a similar benzothiophene core but differs in the substituents attached to the benzamide moiety.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: This compound has additional functional groups and a more complex structure compared to this compound.
Properties
IUPAC Name |
3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-2-3-11-24-15-8-6-7-14(12-15)19(23)22-20-17(13-21)16-9-4-5-10-18(16)25-20/h6-8,12H,2-5,9-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLVNXRYECHDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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